Epimedin C is a natural product found in Epimedium brevicornu, Epimedium truncatum, and other organisms with data available.
Epimedin C
CAS No.: 110642-44-9
Cat. No.: VC21344465
Molecular Formula: C39H50O19
Molecular Weight: 822.8 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 110642-44-9 |
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Molecular Formula | C39H50O19 |
Molecular Weight | 822.8 g/mol |
IUPAC Name | 3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
Standard InChI | InChI=1S/C39H50O19/c1-14(2)6-11-19-21(54-38-32(50)29(47)26(44)22(13-40)55-38)12-20(41)23-27(45)35(33(56-34(19)23)17-7-9-18(51-5)10-8-17)57-39-36(30(48)25(43)16(4)53-39)58-37-31(49)28(46)24(42)15(3)52-37/h6-10,12,15-16,22,24-26,28-32,36-44,46-50H,11,13H2,1-5H3/t15-,16-,22+,24-,25-,26+,28+,29-,30+,31+,32+,36+,37-,38+,39-/m0/s1 |
Standard InChI Key | ULZLIYVOYYQJRO-JIYCBSMMSA-N |
Isomeric SMILES | C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H](O[C@H]2OC3=C(OC4=C(C3=O)C(=CC(=C4CC=C(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)C6=CC=C(C=C6)OC)C)O)O)O)O)O |
Canonical SMILES | CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=C(C3=O)C(=CC(=C4CC=C(C)C)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC=C(C=C6)OC)C)O)O)O)O)O |
Chemical Structure and Properties
Epimedin C belongs to the class of 8-isopentenyl flavonoid glycosides, which are considered to be the main bioactive components in Herba Epimedii and its extract preparations. The chemical structure of Epimedin C features a flavonoid skeleton with multiple sugar moieties and an isopentenyl group at the 8 position .
Basic Chemical Information
Epimedin C is characterized by the following properties:
Parameter | Value |
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Molecular Formula | C39H50O19 |
Molecular Weight | 822.8 g/mol |
CAS Number | 110642-44-9 |
Physical State | Powder |
Type of Compound | Flavonoid glycoside |
The IUPAC name for Epimedin C is 3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one .
Structural Characteristics
The structure of Epimedin C consists of a flavonoid aglycone with a 4-methoxyphenyl substituent at position 2, a 3-methylbut-2-enyl (prenyl) group at position 8, and multiple glycosidic moieties: a disaccharide at position 3 and a monosaccharide at position 7 . This unique structural arrangement contributes to its distinctive pharmacological properties.
Natural Sources and Distribution
Plant Sources
Epimedin C has been identified in several species of the Epimedium genus, particularly:
Traditional Uses
Epimedium Folium (Herba Epimedii) containing Epimedin C is frequently employed in traditional medicine systems of China, Japan, and South Korea for various therapeutic purposes including:
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Kidney tonification
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Aphrodisiac effects
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Treatment of respiratory conditions
Epimedin C is particularly abundant in Chuan-Ke-Zhi (CKZ), a purified extract of Herba Epimedii that has been used clinically for respiratory system diseases such as bronchial asthma, chronic bronchitis, and chronic obstructive pulmonary emphysema .
Analytical Methods and Characterization
Identification Methods
Several analytical techniques are employed for the identification and quantification of Epimedin C:
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High-Performance Liquid Chromatography (HPLC) for purity testing
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Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for quantitative analysis in biological samples
Method Validation for Biological Analysis
The analytical method for Epimedin C in rat plasma has been validated with the following parameters:
Parameter | Results |
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Linearity | 1.00-1000 ng/mL, R value close to 1.0 |
Extraction Recovery | 78.4-86.6% across all concentration levels |
Matrix Effects | 90.71-100.9% |
Stability | Stable in autosampler (24h at 25°C), at room temperature (6h), under three freeze/thaw cycles, and frozen at -80°C for 30 days |
The validated method showed good precision, repeatability, and stability, making it suitable for the determination of Epimedin C in biological samples .
Pharmacokinetics and Bioavailability
Absorption and Bioavailability
Studies investigating the pharmacokinetics of Epimedin C have revealed several important findings:
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Epimedin C can be quickly absorbed after intramuscular administration
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It demonstrates extremely high absolute bioavailability through the intramuscular route
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Comparative studies between oral and parenteral administration indicate limited oral absorption of Epimedin C
Comparative Pharmacokinetics
Researchers have compared the pharmacokinetics of Epimedin C administered in three different forms:
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Individual Epimedin C
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A combination solution of epimedins A, B, C and icariin
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CKZ (purified Herba Epimedii extract)
The results indicated significant differences in pharmacokinetic parameters among the three groups, with CKZ showing enhanced absorption of Epimedin C compared to the pure compound administration . This suggests potential synergistic effects from other components in the herbal extract that may enhance the bioavailability of Epimedin C.
Pharmacokinetic Parameters
Key pharmacokinetic parameters for Epimedin C include:
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Area Under the Curve (AUC0–∞)
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Maximum plasma concentration (Cmax)
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Time to reach maximum concentration (Tmax)
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Mean Residence Time (MRT)
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Clearance (CL)
These parameters showed statistically significant differences between different administration groups (p < 0.05), highlighting the influence of formulation and co-administered compounds on Epimedin C pharmacokinetics .
Research Methods in Epimedin C Studies
Cell-based Assays
Numerous cell-based assays have been employed to investigate the biological activities of Epimedin C:
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CCK-8 assay for cell viability assessment
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EdU assay for cell proliferation
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ALP activity and staining for osteogenic differentiation
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Fluorescent probe labeling for actin dynamics and mitochondrial transfer studies
Animal Models
Various animal models have been utilized to study the in vivo effects of Epimedin C:
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4-VCD induced mimetic-menopausal mice for thymus atrophy studies
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Osteogenesis-induced murine models for bone formation evaluation
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Models of inflammation for assessing anti-inflammatory properties
Molecular and Proteomic Techniques
Advanced molecular techniques have provided insights into the mechanisms of action of Epimedin C:
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LC-MS/MS for differential protein expression analysis
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Protein cross-linking assays for studying molecular interactions
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Transmission electron microscopy for mitochondrial morphology observation
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Multiple fluorescent staining and flow cytometry for cell subpopulation analysis
Current Research Status and Future Directions
Current Research Status
Research on Epimedin C has progressed significantly in recent years, focusing on:
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Pharmacokinetic profiling and bioavailability enhancement
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Elucidation of molecular mechanisms in various therapeutic applications
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Development of analytical methods for quantification in biological samples
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Investigation of potential applications in menopause-related conditions and osteoporosis
Challenges and Limitations
Despite promising results, several challenges remain in Epimedin C research:
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Limited oral bioavailability necessitating alternative administration routes
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Complex mechanisms of action requiring further elucidation
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Need for clinical studies to confirm efficacy and safety in humans
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Standardization of extraction and purification methods for consistent quality
Future Research Directions
Future research on Epimedin C could explore:
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Development of novel drug delivery systems to enhance bioavailability
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Combination therapies leveraging synergistic effects with other compounds
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Clinical trials for specific therapeutic applications, particularly in osteoporosis and menopause-related conditions
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Further investigation of molecular mechanisms in immunomodulation and anti-inflammatory effects
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